7-hydroxyquinazoline-2,4(1H,3H)-dione
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Overview
Description
7-hydroxyquinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxyquinazoline-2,4(1H,3H)-dione typically involves the cyclization of anthranilic acid derivatives with formamide or its equivalents. One common method includes the reaction of anthranilic acid with formamide under reflux conditions to yield the desired quinazolinone . The reaction can be catalyzed by acids or bases, depending on the specific conditions required.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-hydroxyquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: The carbonyl groups can be reduced to form dihydroquinazolinone derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Quinazoline-2,4-dione derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Halogenated or alkylated quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-hydroxyquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes critical for bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4-dione: Lacks the hydroxyl group at the 7-position.
Dihydroquinazolinone: Reduced form of quinazolinone.
Halogenated Quinazolinones: Substituted with halogens at various positions.
Uniqueness
7-hydroxyquinazoline-2,4(1H,3H)-dione is unique due to the presence of the hydroxyl group at the 7-position, which can significantly influence its biological activity and chemical reactivity. This functional group allows for further derivatization and enhances its potential as a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C8H6N2O3 |
---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
7-hydroxy-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H6N2O3/c11-4-1-2-5-6(3-4)9-8(13)10-7(5)12/h1-3,11H,(H2,9,10,12,13) |
InChI Key |
NUYJBRWAVINCQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=O)NC2=O |
Origin of Product |
United States |
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